molecular formula C23H23N3O3 B1239789 (R)-1-((E)-3-(2-Phenylpyrazolo(1,5-a)pyridin-3-yl)acryloyl)-piperidin-2-ylacetic acid CAS No. 143881-08-7

(R)-1-((E)-3-(2-Phenylpyrazolo(1,5-a)pyridin-3-yl)acryloyl)-piperidin-2-ylacetic acid

Cat. No.: B1239789
CAS No.: 143881-08-7
M. Wt: 389.4 g/mol
InChI Key: UWTYIJJJSYDUQM-QFQMRYFISA-N
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Description

FK-352 is a pyrazolopyridine derivative and an adenosine-1 receptor antagonist.

Preparation Methods

FK-352 can be synthesized through multiple routes. One common method involves the Wittig condensation of 2-phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde with trimethyl phosphonoacetate in hot toluene, yielding 3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2(E)-propenoic acid methyl ester. This ester is then hydrolyzed with aqueous sodium hydroxide to produce the free acid. The free acid is converted to the corresponding acyl chloride using thionyl chloride in dimethylformamide, which is then condensed with 2-(2R)-piperidinylacetic acid ethyl ester in the presence of triethylamine in dichloromethane .

Chemical Reactions Analysis

FK-352 undergoes various chemical reactions, including:

Scientific Research Applications

FK-352 has several scientific research applications:

Mechanism of Action

FK-352 exerts its effects by antagonizing the adenosine-1 receptor. This receptor is involved in various physiological processes, including the regulation of renal function and the modulation of neurotransmitter release. By blocking this receptor, FK-352 can influence these processes, making it a valuable compound for research in pharmacology and medicine .

Comparison with Similar Compounds

FK-352 is unique compared to other adenosine receptor antagonists due to its specific pyrazolopyridine structure. Similar compounds include:

These compounds share the common feature of antagonizing adenosine receptors but differ in their chemical structures and specific applications.

Properties

CAS No.

143881-08-7

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

2-[(2R)-1-[(E)-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enoyl]piperidin-2-yl]acetic acid

InChI

InChI=1S/C23H23N3O3/c27-21(25-14-6-4-10-18(25)16-22(28)29)13-12-19-20-11-5-7-15-26(20)24-23(19)17-8-2-1-3-9-17/h1-3,5,7-9,11-13,15,18H,4,6,10,14,16H2,(H,28,29)/b13-12+/t18-/m1/s1

InChI Key

UWTYIJJJSYDUQM-QFQMRYFISA-N

SMILES

C1CCN(C(C1)CC(=O)O)C(=O)C=CC2=C3C=CC=CN3N=C2C4=CC=CC=C4

Isomeric SMILES

C1CCN([C@H](C1)CC(=O)O)C(=O)/C=C/C2=C3C=CC=CN3N=C2C4=CC=CC=C4

Canonical SMILES

C1CCN(C(C1)CC(=O)O)C(=O)C=CC2=C3C=CC=CN3N=C2C4=CC=CC=C4

Synonyms

FK 352
FK-352

Origin of Product

United States

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